![molecular formula C12H17BrN2O2S B3029023 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane CAS No. 486422-31-5](/img/structure/B3029023.png)
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane
Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (1-BPSD) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. 1-BPSD is a heterocyclic organic compound composed of a five-membered ring containing a nitrogen, sulfur, and bromine atom, as well as two methyl groups. 1-BPSD has been found to possess a variety of properties, including strong acidity, excellent solubility, and good stability in aqueous solution, making it an attractive molecule for use in a wide range of scientific research applications.
Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers synthesized novel derivatives containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. The synthesized compounds were characterized through various techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopy. Their purities were verified by reversed-phase HPLC .
Antioxidant Effect
The same derivatives were also evaluated for their antioxidant activity. Researchers used DPPH, ABTS, and ferric reducing power assays to assess their antioxidant potential. These compounds exhibited promising antioxidant effects, which could be relevant for various applications in oxidative stress-related conditions .
Toxicity Assessment
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The results indicated that the compounds were not highly toxic, suggesting their potential safety for further development .
In Silico Studies
Computational analyses were performed to explore the potential antimicrobial effect and toxicity of these compounds. The findings revealed promising antimicrobial activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Other Applications
While the above fields are well-studied, there may be additional applications yet to be explored. Researchers could investigate the compound’s effects on other biological processes, such as enzyme inhibition, receptor binding, or cellular signaling pathways.
Future Directions
Given the limited information available for “1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane”, future research could focus on its synthesis, characterization, and potential applications. The study of related compounds suggests potential in antimicrobial and antibiofilm actions, antioxidant effect, and alternative toxicity testing . Further studies could also explore its mechanism of action and potential uses in medicinal chemistry.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-methyl-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-14-7-2-8-15(10-9-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAXTVFTVHQJJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716825 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane | |
CAS RN |
486422-31-5 | |
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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